2-({[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
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Overview
Description
2-[({[3-(4-METHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a unique structure combining a hexahydrocycloocta[b]thiophene core with a methoxyphenylacryloyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[3-(4-METHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple stepsThe reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[({[3-(4-METHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[({[3-(4-METHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-[({[3-(4-METHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can modulate signaling pathways by interacting with receptors on the cell surface .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-[({[3-(4-methoxyphenyl)acryloyl]amino}carbothioyl)amino]benzamide: Shares a similar methoxyphenylacryloyl group but differs in the core structure.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group but has a different overall structure.
Uniqueness
2-[({[3-(4-METHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE is unique due to its combination of a hexahydrocycloocta[b]thiophene core with a methoxyphenylacryloyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H25N3O3S2 |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]carbamothioylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C22H25N3O3S2/c1-28-15-11-8-14(9-12-15)10-13-18(26)24-22(29)25-21-19(20(23)27)16-6-4-2-3-5-7-17(16)30-21/h8-13H,2-7H2,1H3,(H2,23,27)(H2,24,25,26,29)/b13-10+ |
InChI Key |
OIHZTENKJNNHAE-JLHYYAGUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=C(C3=C(S2)CCCCCC3)C(=O)N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=C(C3=C(S2)CCCCCC3)C(=O)N |
Origin of Product |
United States |
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